4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

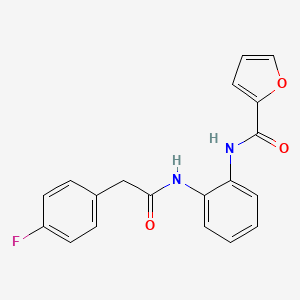

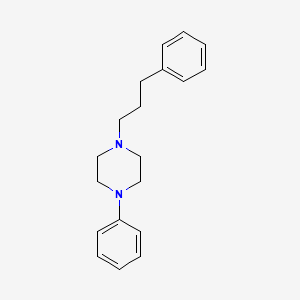

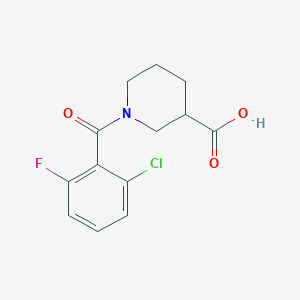

4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl fluoride is a useful research compound. Its molecular formula is C10H10F4O2S and its molecular weight is 270.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Global Emission Sources:

- 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl fluoride is a part of the group of perfluoroalkyl carboxylic acids (PFCAs) which have multiple emission sources. These sources include direct release as ingredients or impurities, formation as degradation products, and release as both impurities and degradation products in products like perfluorobutane sulfonyl fluoride (PBSF)- and perfluorohexane sulfonyl fluoride (PHxSF)-based products (Wang et al., 2014).

Environmental Inventory:

- A comprehensive environmental inventory for perfluorooctane sulfonyl fluoride (a similar compound) has been established, providing insights into historical production, global releases, and environmental implications. This study offers a baseline for understanding the broader environmental impact of such compounds (Paul et al., 2009).

Degradation and Decomposition

Mechanochemical Destruction:

- Perfluorooctane sulfonate and perfluorooctanoic acid, similar in structure to this compound, have been effectively degraded by mechanochemical methods, showcasing a potential pathway for the destruction of persistent compounds like these (Zhang et al., 2013).

Sonochemical Conversion:

- High-frequency ultrasound has been demonstrated to effectively degrade aqueous solutions of related perfluorinated surfactants into inorganic products, indicating a potential method for the treatment of water contaminated with such compounds (Vecitis et al., 2008).

Synthesis and Application

Sulfur(VI) Fluorides Synthesis:

- The synthesis of sulfur(VI) fluorides, which are structurally similar, involves a crystalline, shelf-stable reagent demonstrated to produce a diverse array of aryl fluorosulfates and sulfamoyl fluorides under mild conditions, indicating potential applications in organic synthesis and industrial processes (Zhou et al., 2018).

Environmental and Biological Interactions

Biomonitoring and Public Health:

- The applicability of biomonitoring data for perfluorooctanesulfonate, a compound derived from similar sulfonyl fluoride compounds, emphasizes the environmental persistence and potential human health implications, underscoring the need for comprehensive monitoring and understanding of such compounds (Butenhoff et al., 2006).

Identification in Biota:

- Long-chain perfluorinated acids have been identified in biota from the Canadian Arctic, demonstrating the widespread occurrence and environmental persistence of these compounds, which is crucial for assessing the ecological and health implications (Martin et al., 2004).

Propiedades

IUPAC Name |

4,4,4-trifluoro-3-phenylbutane-1-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F4O2S/c11-10(12,13)9(6-7-17(14,15)16)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQIRBGLXOHTTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCS(=O)(=O)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2651995.png)

![N-[4-({[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B2652001.png)

![2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine dihydrochloride](/img/structure/B2652003.png)

![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2652007.png)

![1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one](/img/structure/B2652008.png)

![N-({2-[(benzyloxy)methyl]phenyl}methyl)-2-chloroacetamide](/img/structure/B2652010.png)